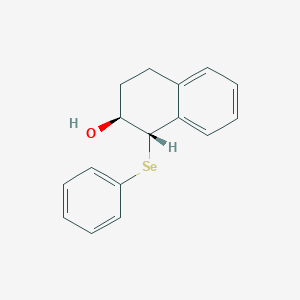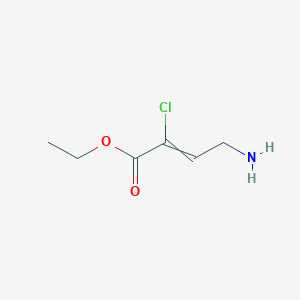
Ethyl 4-amino-2-chlorobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-2-chlorobut-2-enoate is a chemical compound with the molecular formula C6H10ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an amino group, a chlorine atom, and an ester functional group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-2-chlorobut-2-enoate typically involves the reaction of ethyl acetoacetate with chloroacetyl chloride, followed by the introduction of an amino group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The process can be summarized as follows:
- Ethyl acetoacetate reacts with chloroacetyl chloride in the presence of a base to form an intermediate.
- The intermediate is then treated with ammonia or an amine to introduce the amino group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-2-chlorobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or enamines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and sodium thiolate. These reactions are typically carried out in polar solvents such as ethanol or water.
Addition Reactions: Reagents such as bromine, chlorine, or hydrogen chloride are used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Condensation Reactions: Reagents include aldehydes or ketones, and the reactions are usually performed under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include ethyl 4-amino-2-hydroxybut-2-enoate, ethyl 4-amino-2-alkoxybut-2-enoate, and ethyl 4-amino-2-thiobut-2-enoate.
Addition Reactions: Products include ethyl 4-amino-2,3-dichlorobut-2-enoate and ethyl 4-amino-2-chlorobut-3-enoate.
Condensation Reactions: Products include imines and enamines derived from the reaction with aldehydes or ketones.
Scientific Research Applications
Ethyl 4-amino-2-chlorobut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-chlorobut-2-enoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 4-amino-2-chlorobut-2-enoate can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
918871-74-6 |
|---|---|
Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.60 g/mol |
IUPAC Name |
ethyl 4-amino-2-chlorobut-2-enoate |
InChI |
InChI=1S/C6H10ClNO2/c1-2-10-6(9)5(7)3-4-8/h3H,2,4,8H2,1H3 |
InChI Key |
QAJPAJDCRJRFOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14176355.png)

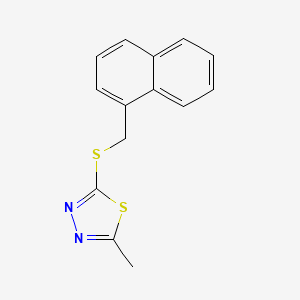
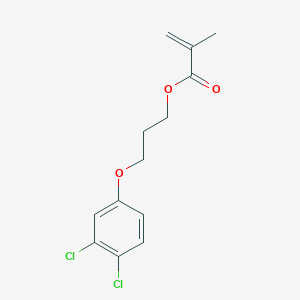
![5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14176375.png)
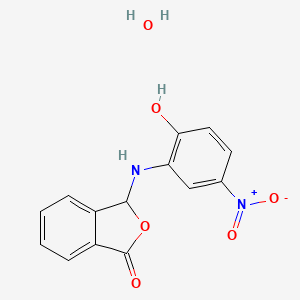
![4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14176391.png)

![5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid](/img/structure/B14176404.png)
![3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14176406.png)
![5-Chloro-2-[(2-methyl-2h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14176416.png)

![3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14176421.png)
